molecular formula C13H7BrClN3OS2 B11304254 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide

Cat. No.: B11304254
M. Wt: 400.7 g/mol
InChI Key: KEMNKEZZJXVDSD-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide is a complex organic compound that features a unique combination of bromothiophene, thiadiazole, and chlorobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide typically involves a multi-step process:

    Formation of 5-bromothiophene-2-carboxylic acid: This can be achieved through bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst.

    Synthesis of 5-bromothiophene-2-carbonyl chloride: The carboxylic acid is then converted to the corresponding acyl chloride using thionyl chloride.

    Formation of 3-(5-bromothiophen-2-yl)-1,2,4-thiadiazole: This step involves the reaction of the acyl chloride with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Synthesis of this compound: Finally, the thiadiazole derivative is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.

    N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the chlorine atom plays a crucial role.

Properties

Molecular Formula

C13H7BrClN3OS2

Molecular Weight

400.7 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide

InChI

InChI=1S/C13H7BrClN3OS2/c14-10-6-5-9(20-10)11-16-13(21-18-11)17-12(19)7-1-3-8(15)4-2-7/h1-6H,(H,16,17,18,19)

InChI Key

KEMNKEZZJXVDSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(S3)Br)Cl

Origin of Product

United States

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